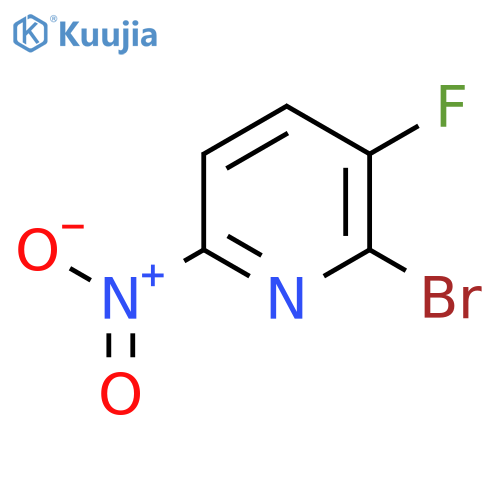Cas no 1805248-74-1 (2-Bromo-3-fluoro-6-nitropyridine)

1805248-74-1 structure
商品名:2-Bromo-3-fluoro-6-nitropyridine
CAS番号:1805248-74-1
MF:C5H2BrFN2O2
メガワット:220.983983516693
CID:4900693
2-Bromo-3-fluoro-6-nitropyridine 化学的及び物理的性質
名前と識別子
-
- 2-Bromo-3-fluoro-6-nitropyridine
-
- インチ: 1S/C5H2BrFN2O2/c6-5-3(7)1-2-4(8-5)9(10)11/h1-2H
- InChIKey: MOYGRBUNKGEHLN-UHFFFAOYSA-N
- ほほえんだ: BrC1=C(C=CC([N+](=O)[O-])=N1)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 163
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 58.7
2-Bromo-3-fluoro-6-nitropyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029013252-1g |
2-Bromo-3-fluoro-6-nitropyridine |
1805248-74-1 | 95% | 1g |
$3,039.75 | 2022-04-01 | |
| Alichem | A029013252-250mg |
2-Bromo-3-fluoro-6-nitropyridine |
1805248-74-1 | 95% | 250mg |
$940.80 | 2022-04-01 |
2-Bromo-3-fluoro-6-nitropyridine 関連文献
-
Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336
-
Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725
-
Xiao-Fei Li,Lingling Liu,Qing Yan,Qin-Kun Li,Yunxiang Wang,Mingsen Deng,Qi Qiu Phys. Chem. Chem. Phys., 2017,19, 2674-2678
-
Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824
-
Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466
1805248-74-1 (2-Bromo-3-fluoro-6-nitropyridine) 関連製品
- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)
- 1261449-20-0(4-(Bromomethyl)-3-cyanobenzaldehyde)
- 929972-75-8(Cyanomethyl 3-sulfamoylbenzoate)
- 136920-91-7(5-Amino-6-phenylpiperidin-2-one)
- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)
- 1805131-27-4(4-Amino-2-fluoro-6-(trifluoromethoxy)benzoic acid)
- 2567505-03-5(2-3-(trifluoromethyl)piperidin-1-ylethan-1-ol hydrochloride)
- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)
- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)
- 1342842-36-7(3,4,5-trifluoro-N-(2-methylbutyl)aniline)
推奨される供給者
钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
